N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 2. The ethyl linker connects the thiazole to a 4-methoxy-3-methylbenzenesulfonamide moiety. Its structural complexity arises from the integration of methoxy and methyl substituents, which influence electronic properties and steric interactions. Synthetic routes for analogous compounds often involve Friedel-Crafts acylations, isothiocyanate couplings, and cyclization reactions, as seen in related sulfonamide-thiazole hybrids .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S2/c1-14-12-17(7-9-18(14)27-3)31(25,26)23-11-10-21-15(2)24-22(30-21)16-6-8-19(28-4)20(13-16)29-5/h6-9,12-13,23H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMXFVYSNFHQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with the dimethoxyphenyl and methyl groups. Subsequent steps involve the introduction of the ethyl linker and the sulfonamide group. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with thiazole derivatives and benzamides:
Antimicrobial Activity : Compounds with thiazole rings have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli.
| Compound | Activity | MIC (µg/ml) |
|---|---|---|
| Thiazole derivative A | Antibacterial against S. aureus | 5 |
| Thiazole derivative B | Antibacterial against E. coli | 10 |
Anticancer Potential : Some studies suggest that benzamide derivatives can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. Compounds similar to this one have been shown to target specific cancer pathways.
Anti-inflammatory Effects : The presence of methoxy groups in the structure may enhance the anti-inflammatory properties of the compound by inhibiting pro-inflammatory cytokines.
Potential Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in several therapeutic areas:
- Antibacterial Agents : Due to its antimicrobial properties, it could be developed into new antibiotics to combat resistant bacterial strains.
- Anticancer Drugs : Its ability to induce apoptosis in cancer cells positions it as a candidate for cancer therapy.
- Anti-inflammatory Medications : The anti-inflammatory effects suggest potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Compounds for Comparison :
N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide ():
- Structural Differences :
- Phenyl Substituents : 4-Chlorophenyl vs. 3,4-dimethoxyphenyl in the target compound.
- Sulfonamide Aromatic Ring : 2-Methoxy-5-methyl vs. 4-methoxy-3-methyl.
- Impact :
- Methyl groups at the 3-position (target) vs. 5-position (comparator) alter steric hindrance near the sulfonamide group, affecting binding interactions .
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide ():
- Core Heterocycle : 1,2,4-Thiadiazole vs. 1,3-thiazole.
- Functional Groups : Fluorophenyl and methylsulfanyl substituents vs. dimethoxyphenyl and methyl groups.
- Impact :
- Thiadiazoles exhibit higher aromatic stability but reduced hydrogen-bonding capacity compared to thiazoles.
- Fluorine’s electronegativity may enhance metabolic stability relative to methoxy groups .
Tautomerism and Spectroscopic Profiles
- Target Compound : IR spectra (absent S–H stretches, presence of νC=S at ~1250 cm⁻¹) confirm a thione tautomer, similar to triazole-thione derivatives in .
- Triazole-Thiones () :
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its intricate structure which includes a thiazole ring, a sulfonamide group, and various aromatic substituents. Its IUPAC name is this compound, and it has the molecular formula with a molecular weight of approximately 446.6 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Electrophilic Aromatic Substitution : The introduction of the dimethoxyphenyl group occurs via this method.
- Coupling Reaction : The final product is formed by coupling the thiazole derivative with a sulfonamide in the presence of bases such as triethylamine.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways .
Anticancer Activity
Several studies have reported the anticancer potential of thiazole-containing compounds. For example, derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MDA-MB-231 and HCT116. The mechanism often involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. In vitro studies have shown that certain thiazole derivatives can reduce the production of inflammatory cytokines .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function.
- Signal Transduction Modulation : It can alter signaling pathways that regulate cell growth and apoptosis.
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxicity of thiazolidinone derivatives against glioblastoma cells, demonstrating that modifications in the thiazole structure significantly enhanced antitumor activity .
- Antimicrobial Testing : Another investigation assessed various thiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated potent inhibitory effects correlated with structural variations in the compounds .
Q & A
Q. What synthetic routes are recommended for synthesizing this sulfonamide derivative, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole ring formation, sulfonamide coupling, and functional group modifications. Key steps include:
- Thiazole formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol .
- Sulfonamide coupling : Reaction of the thiazole intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) .
- Optimization : Adjust reaction temperature (e.g., 60–80°C for sulfonamide coupling), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) to improve yields .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm substituent positions on aromatic rings and thiazole moieties .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How do the electron-donating methoxy groups influence the compound’s solubility and stability?
- Methodological Answer :
- Solubility : Methoxy groups enhance solubility in polar solvents (e.g., methanol, DMSO) due to increased polarity. LogP values can be experimentally determined via shake-flask methods .
- Stability : Stability under acidic/basic conditions is assessed using accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24 hours) followed by HPLC analysis .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the compound’s binding affinity to cyclooxygenase (COX) enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamide group and COX-2’s active site (PDB ID: 5KIR) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and free energy calculations (MM-PBSA) .
- Validation : Compare computational results with in vitro COX inhibition assays (e.g., fluorometric kits) to resolve contradictions in activity data .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for cytotoxicity) and assay conditions (e.g., 48-hour incubation) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA) to identify outliers or confounding variables .
Q. What in vivo experimental designs are recommended to evaluate the compound’s pharmacokinetics?
- Methodological Answer :
- Animal Models : Administer the compound (10 mg/kg, oral) to Sprague-Dawley rats and collect plasma samples at 0, 1, 2, 4, 8, and 24 hours .
- Analytical Methods : Quantify plasma concentrations using LC-MS/MS (LOQ = 1 ng/mL) and calculate parameters like Cₘₐₓ, Tₘₐₓ, and half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
